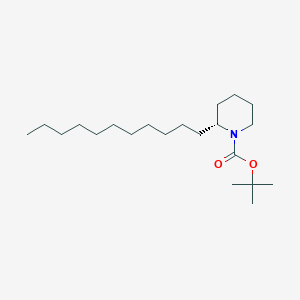
1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid group, and a long undecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- typically involves the esterification of 1-Piperidinecarboxylic acid with 2-undecanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, substituted amines.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The undecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R)-
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Comparison:
- 1-Piperidinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R)- has a hydroxymethyl group instead of an undecyl chain, making it more hydrophilic and potentially altering its biological activity.
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester contains a piperazine ring, which may confer different chemical reactivity and biological properties compared to the piperidine ring in 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)-.
This detailed article provides a comprehensive overview of 1-Piperidinecarboxylic acid, 2-undecyl-, 1,1-dimethylethyl ester, (2R)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
160549-81-5 |
|---|---|
Molekularformel |
C21H41NO2 |
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-undecylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H41NO2/c1-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-22(19)20(23)24-21(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1 |
InChI-Schlüssel |
IBCMADTUAFTSRL-LJQANCHMSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@@H]1CCCCN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCC1CCCCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



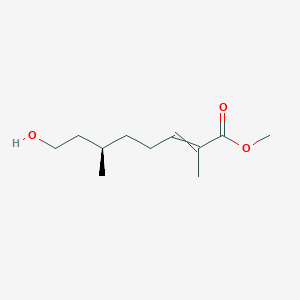
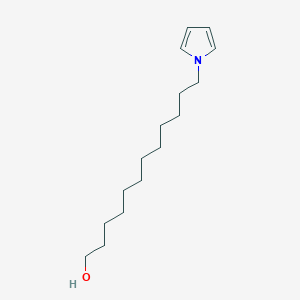

![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
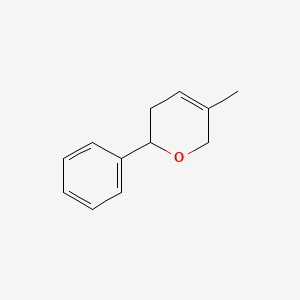
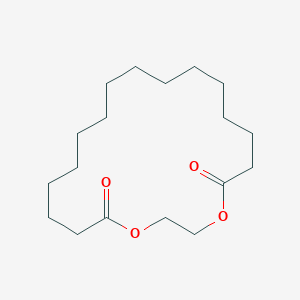
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
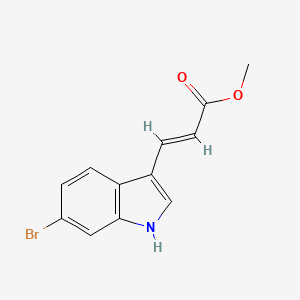
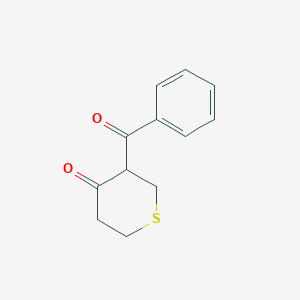
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
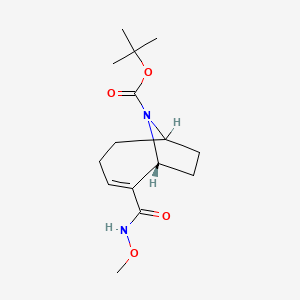
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)
